5-Chloro-3-(2-fluorophenyl)-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
5-chloro-3-(2-fluorophenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClFN2O/c9-8-11-7(12-13-8)5-3-1-2-4-6(5)10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGIXUDYJVLXHJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Amidoximes with Acyl Chlorides
The most widely employed method for synthesizing 1,2,4-oxadiazoles involves the cyclocondensation of amidoximes with acyl chlorides. For 5-chloro-3-(2-fluorophenyl)-1,2,4-oxadiazole, this approach begins with the preparation of 2-fluorophenylamidoxime (1) through the reaction of 2-fluorobenzonitrile with hydroxylamine hydrochloride under basic conditions. Subsequent treatment with chloroacetyl chloride in toluene at 110–120°C for 6–8 hours facilitates cyclization, yielding the target compound (Scheme 1).
Optimization Insights :
- Catalysts : The addition of tetrabutylammonium fluoride (TBAF) or pyridine enhances reaction efficiency by neutralizing HCl byproducts, improving yields from ~50% to 70–75%.
- Solvent Effects : Toluene outperforms polar solvents like DMF due to better compatibility with acyl chlorides.
- Microwave Assistance : Microwave irradiation (MWI) reduces reaction times to 10–15 minutes and increases yields to 80–85% by accelerating cyclization kinetics.
Limitations :
- Prolonged heating risks decomposition of thermally sensitive substituents.
- Purification challenges arise due to side products like unreacted amidoxime and acyl chloride hydrolysis byproducts.
One-Pot Synthesis in Superbase Media
A novel one-pot strategy developed by Baykov et al. utilizes NaOH/DMSO as a superbase medium to facilitate cyclization at room temperature. In this method, 2-fluorophenylamidoxime reacts with methyl chloroacetate in DMSO containing 2 equivalents of NaOH. The reaction proceeds via nucleophilic attack of the amidoxime oxygen on the activated ester, followed by cyclodehydration (Scheme 2).
Advantages :
- Ambient temperature minimizes thermal degradation.
- Simplified purification via aqueous workup.
Drawbacks :
- Moderate yields (50–60%) due to competing hydrolysis of the ester.
- Incompatibility with substrates bearing acidic protons (e.g., –NH2 or –OH groups).
Vilsmeier Reagent-Mediated Activation
Zarei M. reported a high-yielding method using Vilsmeier reagent (POCl3/DMF) to activate carboxylic acids for cyclization with amidoximes. For this compound, 2-fluorobenzoic acid is treated with Vilsmeier reagent to form the reactive imidoyl chloride intermediate, which subsequently reacts with chloroacetamidoxime (Scheme 3).
Key Findings :
- Yields range from 75–90%, outperforming traditional acyl chloride routes.
- The one-pot protocol reduces intermediate isolation steps.
Challenges :
- Requires strict moisture control to prevent reagent decomposition.
- POCl3 handling necessitates specialized safety measures.
Mechanochemical Synthesis
Although unreported for this specific compound, mechanochemical synthesis—a solvent-free approach utilizing mechanical grinding—holds promise for eco-friendly 1,2,4-oxadiazole preparation. Preliminary studies suggest that ball-milling 2-fluorophenylamidoxime with chloroacetic anhydride in the presence of K2CO3 could induce cyclization within 30 minutes.
Potential Benefits :
- Eliminates volatile organic solvents.
- Enhances reaction rates through continuous reactant mixing.
Research Gaps :
- No published data on yields or scalability for chloro-substituted derivatives.
Comparative Analysis of Synthetic Methods
Table 1 summarizes the efficacy of each method:
| Method | Conditions | Yield (%) | Time | Key Advantages | Limitations |
|---|---|---|---|---|---|
| Amidoxime-Acyl Chloride | Toluene, 110°C, 8h | 70–75 | 8h | Well-established protocol | Thermal degradation risks |
| Microwave-Assisted | MWI, 150W, 15min | 80–85 | 15min | Rapid, high yields | Specialized equipment required |
| Superbase (NaOH/DMSO) | RT, 24h | 50–60 | 24h | Mild conditions | Low yields with esters |
| Vilsmeier Reagent | POCl3/DMF, 0°C to RT, 6h | 75–90 | 6h | High yields, one-pot | Moisture sensitivity |
| Mechanochemical | Ball milling, 30min | N/A | 30min | Solvent-free, rapid | Untested for target compound |
Chemical Reactions Analysis
Substitution Reactions
The chlorine atom at the 5-position undergoes nucleophilic aromatic substitution (NAS) due to electron-deficient aromatic rings in oxadiazoles.
Reaction Conditions
| Reagent/Conditions | Substituent Introduced | Example Yield |
|---|---|---|
| Sodium hydride (NaH) in DMF | Amines | 60–80% |
| Potassium carbonate (K₂CO₃) in DMF | Thiols | 65–85% |
| Piperidine in DMF | Alkyl groups | 70–90% |
Mechanism
The reaction proceeds via a two-step mechanism: deprotonation of the nucleophile followed by nucleophilic attack at the electrophilic C-5 position . Steric hindrance can limit reactivity; for example, bulky substituents like methyl groups reduce yields .
Coupling Reactions
The compound participates in cross-coupling reactions to form biaryl derivatives.
Suzuki-Miyaura Coupling
-
Reagents : Aryl boronic acids, palladium catalysts (e.g., Pd(OAc)₂), base (e.g., K₃PO₄).
-
Outcome : Substitution of chlorine with aryl groups, enabling structural diversification .
Copper-Catalyzed Arylation
-
Reagents : Aryl halides, copper(I) iodide, ligands (e.g., 1,10-phenanthroline), cesium carbonate.
-
Example : Reaction with 1-chloro-4-iodobenzene yields 2,5-disubstituted oxadiazoles (69–87% yield) .
Oxidation and Reduction
The oxadiazole ring undergoes oxidation or reduction to generate derivatives with altered electronic properties.
Oxidation
Reduction
-
Reagents : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
-
Outcome : Reduction of the oxadiazole ring to dihydro or tetrahydro derivatives .
Biological Activity and Mechanism
While not directly a chemical reaction, the compound’s reactivity informs its biological interactions. For instance:
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Enzyme inhibition : Binds to targets like ERK1/2 kinases, inducing apoptosis in cancer cells .
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Antimicrobial activity : Structural modifications (e.g., fluorophenyl groups) enhance interactions with bacterial targets .
Comparison of Reaction Yields
| Reaction Type | Substrate/Reagent | Yield Range | Key Reference |
|---|---|---|---|
| Nucleophilic substitution | NaH/DMF | 60–80% | |
| Copper-catalyzed arylation | 1-chloro-4-iodobenzene | 69–87% | |
| Oxidation | H₂O₂ | Not quantified |
References ACS Publications: One-Pot Synthesis-Arylation Strategy for Oxadiazoles. PMC: Mechanochemical Synthesis of Oxadiazoles. EvitaChem: Condensation Reactions for Oxadiazole Synthesis. MDPI: Anticancer Evaluation of Oxadiazole Derivatives.
Scientific Research Applications
Biological Activities
Anticancer Properties
The 1,2,4-oxadiazole ring system has been extensively studied for its anticancer properties. Compounds containing this structure have shown promising results in inhibiting tumor growth across various cancer cell lines. For instance:
- Synthesis and Evaluation : Recent studies have synthesized derivatives of 1,2,4-oxadiazole and evaluated their activity against multiple cancer cell lines. One notable study found that certain derivatives exhibited IC50 values as low as against human lung adenocarcinoma cells (LXFA 629) and melanoma cells (MAXF 401) .
- Mechanism of Action : The mechanism often involves the modulation of cellular pathways related to apoptosis and proliferation. For example, compounds with electron-withdrawing groups have demonstrated enhanced activity by interacting with specific enzymes involved in cell cycle regulation .
Antimicrobial Activity
In addition to anticancer effects, 5-chloro-3-(2-fluorophenyl)-1,2,4-oxadiazole exhibits antimicrobial properties:
- Evaluation Against Bacteria : Some derivatives have been tested against both Gram-positive and Gram-negative bacteria, showing significant antibacterial activity. For instance, one compound exhibited a minimum inhibitory concentration (MIC) of , comparable to standard antibiotics like ciprofloxacin .
Case Studies
Several case studies highlight the potential applications of this compound:
- Anticancer Research : In a recent study by Maftei et al., a series of 1,2,4-oxadiazole derivatives were synthesized and evaluated for their anticancer activity. One compound showed an IC50 value of against ovarian adenocarcinoma cells (OVXF 899), indicating its potential as a lead compound for further development .
- Antimicrobial Studies : Another study focused on synthesizing substituted oxadiazoles and evaluating their antibacterial properties. The results indicated that certain derivatives had potent activity against resistant bacterial strains, suggesting their potential use in treating infections .
Comparison with Related Compounds
| Compound Name | Structure Type | Key Activity | IC50 Value |
|---|---|---|---|
| This compound | Oxadiazole | Anticancer | |
| 5-Chloro-3-(4-fluorophenyl)-1,2,4-thiadiazole | Thiadiazole | Anticancer | Not specified |
| 5-Chloro-3-(4-fluorophenyl)-1,2,4-triazole | Triazole | Anticancer | Not specified |
Mechanism of Action
The mechanism of action of 5-Chloro-3-(2-fluorophenyl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may exert its effects by interacting with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved can vary based on the biological context and the specific target.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Physicochemical Properties
The biological and chemical properties of 1,2,4-oxadiazoles are heavily influenced by substituent type, position, and electronic effects. Below is a comparative table of key analogs:
Key Observations:
- Substituent Position : The 2-fluorophenyl group in the target compound introduces ortho-substitution, which may enhance steric hindrance compared to para-substituted analogs (e.g., 5-(4-Cl-2-FPh) derivatives). This can affect binding affinity in biological systems .
- Electron-Withdrawing Groups : Chlorine and fluorine substituents increase electron density on the oxadiazole ring, improving stability and resistance to metabolic degradation .
- Solubility : The target compound requires heating and sonication for solubility, likely due to its hydrophobic aryl and halogen substituents. Analogs with polar groups (e.g., pyridinyl in ) may exhibit better aqueous solubility.
Antiviral and Antimicrobial Activity
- The 1,2,4-oxadiazole moiety is critical in compounds like Ataluren (PTC124), a drug promoting nonsense mutation readthrough in genetic disorders . While the target compound lacks a benzoic acid group (unlike Ataluren), its chloro-fluoro substitution may mimic similar interactions with ribosomal machinery.
- Derivatives with trifluoromethylphenyl groups (e.g., ) and pyridinyl substituents (e.g., ) show antiviral activity comparable to the parent oxadiazole, suggesting that halogenation enhances target binding .
Antifungal and Nematicidal Activity
- Introduction of amide fragments into 1,2,4-oxadiazoles (e.g., ) improves antifungal efficacy by inhibiting succinate dehydrogenase (SDH). The target compound’s chloro-fluoro substitution may similarly disrupt fungal electron transport chains.
Antitumor Potential
- Diaryl-substituted oxadiazoles (e.g., 3,5-diaryl derivatives in ) reduce tumor cell proliferation. The target compound’s halogenated aryl groups could enhance DNA intercalation or topoisomerase inhibition, though specific studies are needed.
Biological Activity
5-Chloro-3-(2-fluorophenyl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, synthesis, mechanisms of action, and potential therapeutic applications.
Overview of this compound
The compound features a five-membered ring structure containing three heteroatoms: two nitrogen atoms and one oxygen atom. Its unique arrangement allows for various interactions with biological targets, making it a candidate for drug development.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that derivatives of oxadiazoles can inhibit the growth of various cancer cell lines. For instance:
- Cell Lines Tested : SF-295 (CNS cancer), MCF7 (breast cancer), and PC-3 (prostate cancer).
- Growth Inhibition : Some derivatives showed growth inhibition percentages exceeding 95% at concentrations as low as .
Table 1 summarizes the IC50 values for selected oxadiazole derivatives against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 2-(4-chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole | SF-295 | 0.420 |
| 2-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole | MCF7 | 0.500 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentrations (MICs) for some derivatives are as follows:
| Compound | Bacteria Tested | MIC (µg/mL) |
|---|---|---|
| This compound | E. coli | 8 |
| S. aureus | 16 |
These results indicate that the compound possesses promising antibacterial activity compared to standard antibiotics like ciprofloxacin .
The mechanism underlying the biological activity of this compound involves its interaction with specific molecular targets within cells:
- Enzyme Inhibition : It may inhibit enzymes critical for cell proliferation and survival.
- Apoptosis Induction : Certain derivatives have been shown to induce apoptosis in cancer cells through various pathways .
Case Study 1: Anticancer Activity
In a study focused on the synthesis and evaluation of oxadiazole derivatives, one compound demonstrated an IC50 value of against human leukemia cells. The study highlighted the potential of these compounds in developing new anticancer therapies .
Case Study 2: Antimicrobial Efficacy
Another study reported that oxadiazole derivatives exhibited superior activity against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values significantly lower than those of traditional antibiotics . This suggests a potential role for these compounds in treating resistant bacterial infections.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 5-Chloro-3-(2-fluorophenyl)-1,2,4-oxadiazole, and how can reaction conditions be optimized for yield improvement?
- Methodological Answer : The compound is typically synthesized via cyclization reactions involving amidoximes and acyl chlorides. For example, 2-chlorobenzamidoxime reacts with substituted benzoyl chlorides in pyridine to form 1,2,4-oxadiazoles . Optimization strategies include adjusting solvent polarity (e.g., pyridine vs. DMF), reaction temperature (80–120°C), and stoichiometric ratios of reagents. Catalytic additives like DMAP or molecular sieves can improve cyclization efficiency. Post-reaction purification via column chromatography (silica gel, hexane/EtOAc) ensures high purity .
Q. What spectroscopic techniques are critical for confirming the structure of this compound, and how should data interpretation be approached?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.1 ppm for fluorophenyl) and oxadiazole ring carbons (δ 160–170 ppm).
- ¹⁹F NMR : Detect fluorine substituents (δ -110 to -120 ppm for ortho-fluorine) .
- IR Spectroscopy : Confirm C=N (1600–1650 cm⁻¹) and C-O (1200–1250 cm⁻¹) stretches .
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺ at m/z 253.0) validate the molecular formula .
Q. What in vitro assays are recommended for preliminary evaluation of the compound’s antimicrobial activity?
- Methodological Answer : Use standardized microdilution assays (CLSI guidelines) against Gram-positive (S. aureus), Gram-negative (E. coli), and fungal (C. albicans) strains. Minimum inhibitory concentration (MIC) values are determined via serial dilution (0.5–128 µg/mL). Positive controls (e.g., ampicillin, fluconazole) and solvent controls (DMSO ≤1%) are critical for validity .
Advanced Research Questions
Q. How do structural modifications at the 5-position of the oxadiazole ring influence the compound’s pharmacokinetic properties and target binding?
- Methodological Answer : Substituents like chlorothiophenyl (e.g., in analog 1d) enhance lipophilicity (logP >3) and apoptosis induction by stabilizing interactions with hydrophobic pockets in targets like TIP47 . Computational docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) can predict binding affinities. In vitro ADME assays (e.g., hepatic microsome stability, Caco-2 permeability) validate bioavailability .
Q. What contradictory findings exist regarding the antitumor activity of this compound derivatives, and how can these discrepancies be resolved?
- Methodological Answer : Discrepancies in cytotoxicity (e.g., activity in breast cancer T47D cells vs. inactivity in lung cancer A549 ) may arise from cell-specific target expression or metabolic differences. Address by:
- Profiling protein targets via photoaffinity labeling and pull-down assays .
- Testing in isogenic cell lines with CRISPR-mediated TIP47 knockout.
- Validating apoptosis mechanisms (caspase-3/7 activation, Annexin V staining) .
Q. How can computational methods like Multiwfn elucidate the electronic structure and reactivity of this compound?
- Methodological Answer : Multiwfn calculates:
- Electrostatic Potential (ESP) : Maps electron-deficient regions (e.g., oxadiazole ring) for nucleophilic attack prediction.
- Frontier Molecular Orbitals (FMOs) : Identifies HOMO-LUMO gaps (ΔE ~5 eV) to predict charge-transfer interactions .
- Topological Analysis (AIM) : Confirms bond critical points (BCPs) for intramolecular interactions (e.g., C-Cl···F) .
Q. What strategies can optimize the agrochemical potential of this compound derivatives?
- Methodological Answer : Introduce bioisosteres (e.g., trifluoromethyl, isopropoxy) at the 3-position to enhance pesticidal activity. Evaluate in insecticidal (e.g., Spodoptera frugiperda) and herbicidal (e.g., Arabidopsis) assays. Compare with commercial analogs like tioxazafen, noting LC₅₀ values and environmental persistence .
Q. How should researchers design SAR studies to identify critical substituents affecting the compound’s anti-inflammatory activity?
- Methodological Answer :
- Substituent Variation : Replace the 2-fluorophenyl group with pyridyl or sulfonamide moieties to modulate COX-2/5-LOX inhibition .
- In Vitro Testing : Measure IC₅₀ values in LPS-induced RAW264.7 macrophages (PGE₂ and LTB₄ ELISA).
- In Silico Screening : Use Schrödinger’s Glide for docking into COX-2 (PDB: 5KIR) and 5-LOX (PDB: 3V99) .
Data Contradiction Analysis
- Example : Disparate antifungal results across studies may stem from assay conditions (e.g., pH, inoculum size). Standardize protocols using CLSI M38-A2 guidelines and confirm compound stability via HPLC pre-/post-assay .
Methodological Tables
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
